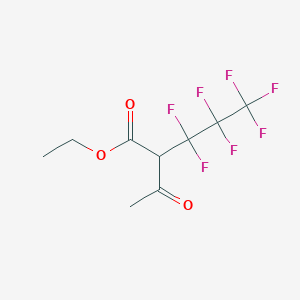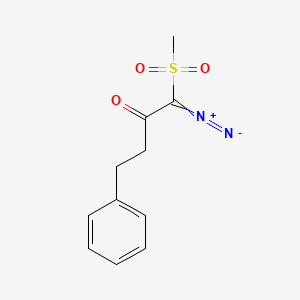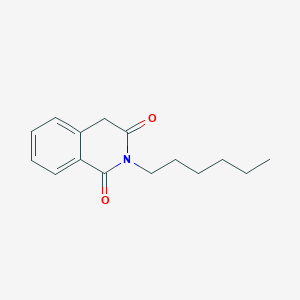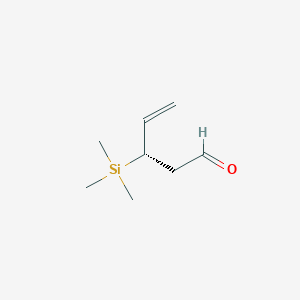
4-Pentenal, 3-(trimethylsilyl)-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenal, 3-(trimethylsilyl)-, (3S)- is an organic compound with the molecular formula C8H16OSi. It is characterized by the presence of an aldehyde group and a trimethylsilyl group attached to a pentenal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- can be achieved through several methods. One common approach involves the reaction of 4-pentenal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenal, 3-(trimethylsilyl)-, (3S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Pentenoic acid
Reduction: 4-Pentenol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
4-Pentenal, 3-(trimethylsilyl)-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentenal: Lacks the trimethylsilyl group, making it less stable and reactive.
3-(Trimethylsilyl)propionaldehyde: Similar structure but with a shorter carbon chain.
4-Penten-1-ol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
4-Pentenal, 3-(trimethylsilyl)-, (3S)- is unique due to the presence of both an aldehyde and a trimethylsilyl group, which confer distinct reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
| 167417-67-6 | |
Fórmula molecular |
C8H16OSi |
Peso molecular |
156.30 g/mol |
Nombre IUPAC |
(3S)-3-trimethylsilylpent-4-enal |
InChI |
InChI=1S/C8H16OSi/c1-5-8(6-7-9)10(2,3)4/h5,7-8H,1,6H2,2-4H3/t8-/m1/s1 |
Clave InChI |
VPRKOZRQXUJDIM-MRVPVSSYSA-N |
SMILES isomérico |
C[Si](C)(C)[C@@H](CC=O)C=C |
SMILES canónico |
C[Si](C)(C)C(CC=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


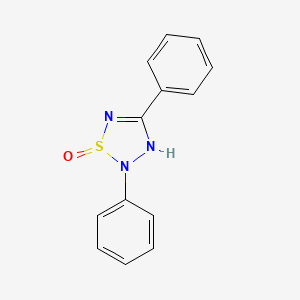

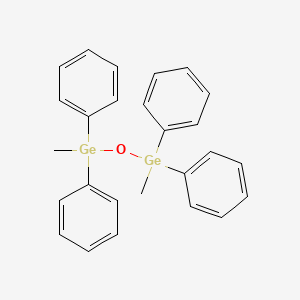
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/no-structure.png)
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)

